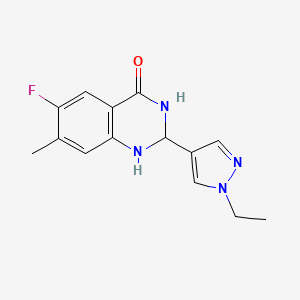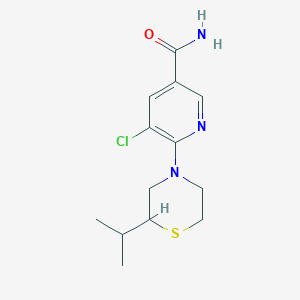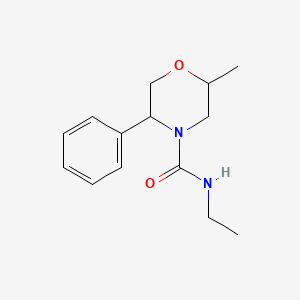![molecular formula C11H16N4S B7591624 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the body. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in the body. It has also been reported to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of viruses, and further research is needed to determine its efficacy against different types of viruses. Additionally, further research is needed to determine the mechanism of action of this compound and its potential side effects.
In conclusion, 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been reported in several studies, and it has shown promising results in preclinical studies as an anti-cancer, anti-viral, and anti-inflammatory agent. Further research is needed to determine its efficacy in vivo and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been reported in several studies. One of the most common methods involves the reaction of 5-amino-1,2,4-triazole with 5-methyl-2-thiouracil in the presence of acetic acid and acetic anhydride. The reaction leads to the formation of the desired product with a yield of 60-70%. Other methods involve the reaction of 5-amino-1,2,4-triazole with 5-methyl-2-thiouracil in the presence of different solvents and catalysts.
Applications De Recherche Scientifique
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7(2)9(4)16-10-5-8(3)14-11-12-6-13-15(10)11/h5-7,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQFBSTHPXYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SC(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)

![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)




